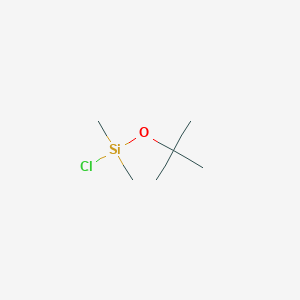
Silane, chloro(1,1-dimethylethoxy)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chloro(1,1-dimethylethoxy)dimethyl- is an organosilicon compound with the molecular formula C6H15ClOSi. It is also known by its IUPAC name, (tert-butoxy)(chloro)dimethylsilane . This compound is characterized by the presence of a silicon atom bonded to a chloro group, a tert-butoxy group, and two methyl groups. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, chloro(1,1-dimethylethoxy)dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
(CH3)3COH+ClSi(CH3)2H→(CH3)3COSi(CH3)2Cl+H2O
Industrial Production Methods
In industrial settings, the production of silane, chloro(1,1-dimethylethoxy)dimethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, chloro(1,1-dimethylethoxy)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, thiols
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Catalysts: Bases like triethylamine or pyridine
Major Products Formed
Silanols: Formed through hydrolysis or oxidation
Siloxanes: Formed through condensation reactions of silanols
Substituted Silanes: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Silane, chloro(1,1-dimethylethoxy)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of various organosilicon compounds.
Biology: Utilized in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Applied in the production of silicone polymers, coatings, and adhesives. It is also used in the semiconductor industry for surface modification and passivation.
Mécanisme D'action
The mechanism of action of silane, chloro(1,1-dimethylethoxy)dimethyl- involves the reactivity of the silicon-chlorine bond. The chloro group can be readily displaced by nucleophiles, leading to the formation of various substituted silanes. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
tert-Butylchlorodimethylsilane: Another similar compound with a tert-butyl group.
Dimethyl-tert-butylchlorosilane: Similar compound with a tert-butyl group.
Uniqueness
Silane, chloro(1,1-dimethylethoxy)dimethyl- is unique due to the presence of the tert-butoxy group, which imparts different steric and electronic properties compared to tert-butyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.
Propriétés
Numéro CAS |
58566-07-7 |
|---|---|
Formule moléculaire |
C6H15ClOSi |
Poids moléculaire |
166.72 g/mol |
Nom IUPAC |
chloro-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(2,3)8-9(4,5)7/h1-5H3 |
Clé InChI |
SSBHJDQSLYLLEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


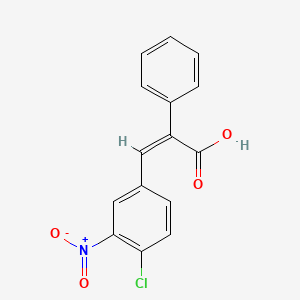

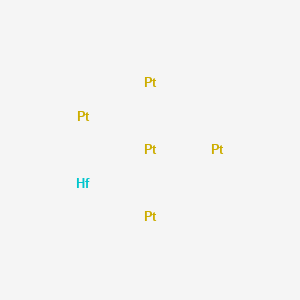
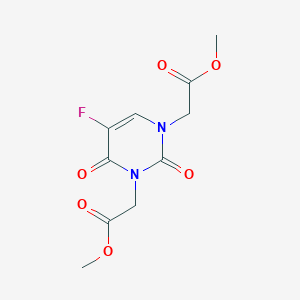
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)


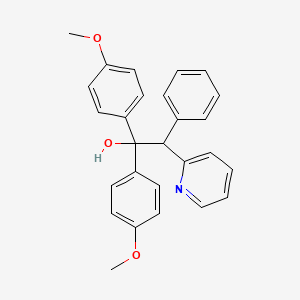
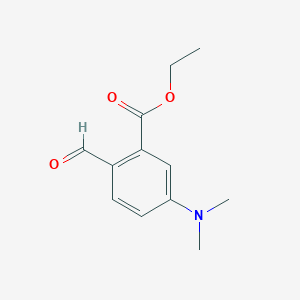
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

